molecular formula C14H17N5O2 B4513763 [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](morpholin-4-yl)methanone

[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](morpholin-4-yl)methanone

Cat. No.: B4513763
M. Wt: 287.32 g/mol
InChI Key: QZNMAWQSQVJBRF-UHFFFAOYSA-N
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Description

3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that features a tetrazole ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone typically involves the formation of the tetrazole ring followed by the introduction of the morpholine group. Common synthetic routes include:

    Cycloaddition Reactions: The tetrazole ring can be synthesized via of azides with nitriles.

    Nucleophilic Substitution: The morpholine group can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogens, nitro groups, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.

Industry

Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions, while the morpholine moiety can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like imidazole share structural similarities with the tetrazole ring and are known for their broad range of biological activities.

    Triazole Derivatives: Triazoles are another class of heterocycles with similar properties and applications in medicinal chemistry.

Uniqueness

What sets 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone apart is its combination of a tetrazole ring with a morpholine moiety, offering a unique balance of reactivity and stability. This dual functionality enhances its versatility in various applications, from drug design to materials science.

Properties

IUPAC Name

[3,4-dimethyl-2-(tetrazol-1-yl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-10-3-4-12(14(20)18-5-7-21-8-6-18)13(11(10)2)19-9-15-16-17-19/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNMAWQSQVJBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N2CCOCC2)N3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](morpholin-4-yl)methanone
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[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](morpholin-4-yl)methanone
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[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](morpholin-4-yl)methanone
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[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](morpholin-4-yl)methanone
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[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](morpholin-4-yl)methanone
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[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](morpholin-4-yl)methanone

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